2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
Description
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Properties
IUPAC Name |
2,3,4-trifluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c1-10-24-25-17-16(22-6-9-27(10)17)26-7-4-11(5-8-26)23-18(28)12-2-3-13(19)15(21)14(12)20/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBHUCLBQYUVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a derivative of the triazolo[4,3-a]pyrazine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C17H19F3N6O
- Molecular Weight : 396.37 g/mol
- Key Functional Groups : Triazole, pyrazine, piperidine
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. The compound was evaluated for its in vitro antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics like ampicillin .
The mechanism by which triazolo[4,3-a]pyrazine derivatives exert their antibacterial effects is believed to involve the inhibition of bacterial topoisomerases such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription. The binding affinity of the compound to these targets enhances its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The structure–activity relationship (SAR) studies have shown that modifications on the triazolo[4,3-a]pyrazine scaffold significantly influence its biological activity. For instance:
- Substituents on the Pyrazine Ring : The presence of electron-donating groups enhances antibacterial activity.
- Piperidine Moiety : Alterations in the piperidine structure can affect lipophilicity and cell permeability, impacting overall efficacy.
Case Studies
In a recent case study involving a series of synthesized triazolo derivatives, compounds with similar scaffolds were shown to possess broad-spectrum antibacterial activities. For instance:
- Compound A : Exhibited MIC values of 16 μg/mL against E. coli.
- Compound B : Showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
These findings suggest that structural modifications can lead to improved antibacterial properties and highlight the potential for developing new therapeutic agents based on this scaffold .
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing triazole rings exhibit a broad spectrum of antimicrobial activities. For instance, studies have indicated that derivatives of triazolo[4,3-a]pyrazine can act as effective antibacterial agents against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The incorporation of trifluoromethyl groups has been linked to enhanced potency and selectivity.
Antimalarial Activity
A recent study on similar triazolo derivatives demonstrated promising antimalarial activity. In vitro evaluations revealed that certain synthesized compounds exhibited significant inhibitory effects against Plasmodium falciparum, suggesting that 2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide could be a candidate for further exploration in antimalarial drug development .
Central Nervous System Effects
Compounds with similar structural features have been investigated for their potential to alleviate anxiety and promote sedation without impairing cognitive function . This suggests that the target compound may possess anxiolytic properties that warrant further investigation.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been well-documented. These compounds can inhibit various inflammatory pathways and cytokine production, making them suitable candidates for treating inflammatory diseases . The specific application of this compound in this area remains to be fully explored.
Synthesis and Characterization
The synthesis of the compound involves multiple steps including the formation of the triazole ring through heterocyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Antibacterial Activity Study : A series of triazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications at specific positions significantly influenced their efficacy against bacterial strains .
- Antimalarial Evaluation : In silico studies combined with molecular docking techniques were used to predict the binding affinity of triazole derivatives to falcipain-2 (a key enzyme in malaria parasites). Selected compounds were synthesized and showed promising results in vitro .
Q & A
Q. What are the common synthetic routes for preparing 2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide?
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Fluoroacylation : Reaction of trifluoroethyl acetate with intermediates under reflux in dioxane to introduce the trifluoromethyl group .
- Heterocyclization : Use of sulfonyl hydrazides or carbonyldiimidazole to form the [1,2,4]triazolo[4,3-a]pyrazine core .
- Piperidine coupling : Substitution at the piperidin-4-yl position via nucleophilic displacement or reductive amination .
- Purification : Recrystallization from solvents like ethyl acetate or i-propanol to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Standard methods include:
- 1H-NMR : To confirm substitution patterns on the piperidine and benzamide moieties (e.g., δ 7.41–8.65 ppm for aromatic protons) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What solvents are suitable for solubility testing of this compound?
Based on structural analogs (e.g., triazolopyrazine derivatives), chloroform and methanol are effective due to their polarity and ability to dissolve aromatic/heterocyclic systems . For aqueous solubility, DMSO or DMF mixtures (≤10% v/v) are recommended to avoid precipitation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the trifluoroacylation step?
Key strategies include:
- Catalyst screening : Use of anhydrous triethylamine to enhance reaction efficiency in dioxane .
- Temperature control : Reflux conditions (80–100°C) to accelerate acylation while minimizing side reactions like hydrolysis .
- Stoichiometry : Excess trifluoroethyl acetate (1.5–2.0 equivalents) to drive the reaction to completion . Contradictions in yield reports (e.g., 67% vs. 99% in similar steps) may arise from differences in solvent purity or moisture content .
Q. What structural modifications enhance the compound’s binding affinity to adenosine receptors?
- Fluorine positioning : The 2,3,4-trifluorobenzamide group improves lipophilicity and receptor selectivity compared to mono- or di-fluorinated analogs .
- Piperidine substituents : Bulky groups (e.g., 3-methyl on the triazolo ring) reduce steric hindrance, enhancing fit into receptor pockets .
- Triazolo core rigidity : The fused triazolo[4,3-a]pyrazine system stabilizes bioactive conformations, as seen in adenosine A2A antagonists .
Q. How can conflicting NMR data for piperidine protons be resolved?
Discrepancies in δ values (e.g., δ 1.45–3.67 ppm for tert-butyl or methyl groups) may arise from:
- Dynamic effects : Chair-flipping of the piperidine ring in solution, leading to averaged signals .
- Solvent choice : DMSO-d6 vs. CDCl3 can shift proton environments due to hydrogen bonding .
- Advanced techniques : Use of 2D-COSY or NOESY to assign overlapping resonances .
Q. What in vitro assays are recommended for evaluating metabolic stability?
- Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated degradation .
- LC-MS/MS analysis : Quantify parent compound depletion over time (t½) .
- Structural insights : Fluorine atoms at the 2,3,4-positions reduce oxidative metabolism compared to non-fluorinated benzamides .
Methodological Considerations
Q. How to design SAR studies for fluorinated triazolopyrazine derivatives?
- Variation of substituents : Synthesize analogs with substituted benzamides (e.g., chloro, methoxy) and compare receptor binding .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with the trifluoromethyl group) .
- Data normalization : Express activity as Ki values to account for assay variability .
Q. What strategies mitigate side reactions during heterocyclization?
- Moisture control : Strictly anhydrous conditions (e.g., molecular sieves in THF) to prevent hydrolysis of imidazole intermediates .
- Reaction monitoring : TLC or HPLC-MS to detect premature termination or dimerization .
- Alternative reagents : Replace carbonyldiimidazole with EDC/HOBt for milder activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
